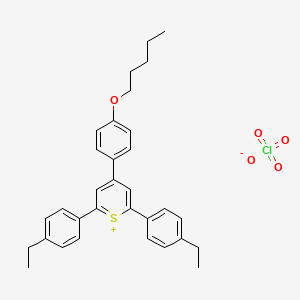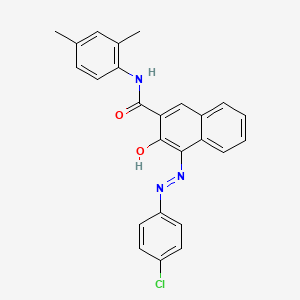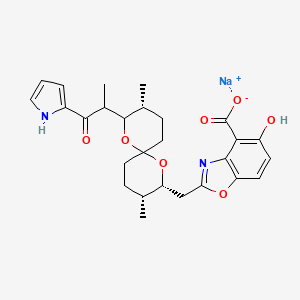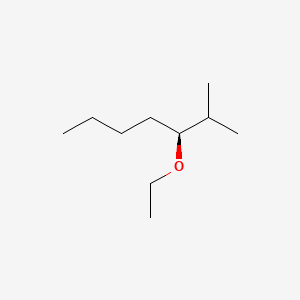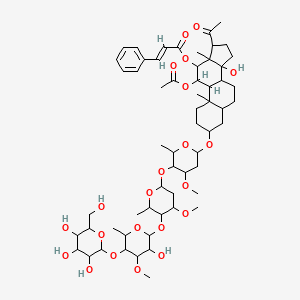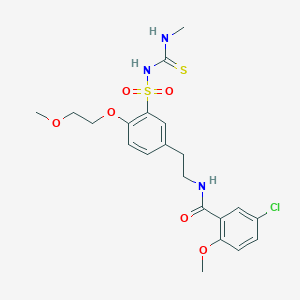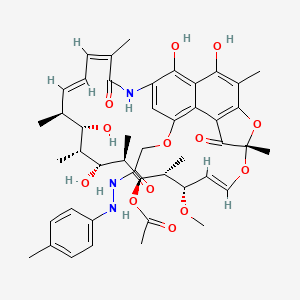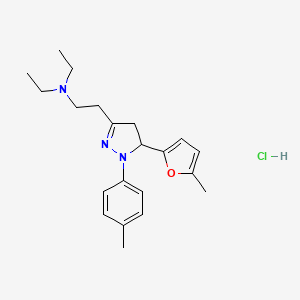
Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding pyrazole derivatives.
Reduction: Reduction reactions may lead to the formation of dihydropyrazoline derivatives.
Substitution: Various substitution reactions can occur at different positions on the pyrazoline ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazolines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Pyrazoline derivatives are studied as catalysts in various organic reactions.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Anti-inflammatory Agents: Shows promise in reducing inflammation in various models.
Analgesics: Potential use as pain relievers.
Industry
Agriculture: Used as pesticides or herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism of action of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or DNA
Pathways: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(Diethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-1H-pyrazoline
- 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-thienyl)-1-(p-tolyl)-1H-pyrazoline
Uniqueness
The unique structural features of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline, such as the presence of the 5-methyl-2-furyl group, contribute to its distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
102129-24-8 |
|---|---|
Fórmula molecular |
C21H30ClN3O |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-5-23(6-2)14-13-18-15-20(21-12-9-17(4)25-21)24(22-18)19-10-7-16(3)8-11-19;/h7-12,20H,5-6,13-15H2,1-4H3;1H |
Clave InChI |
RPGVYDDDNXKSBT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=NN(C(C1)C2=CC=C(O2)C)C3=CC=C(C=C3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


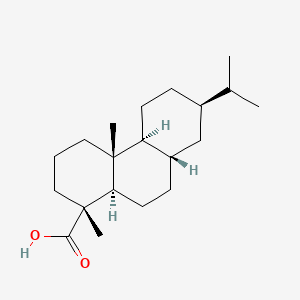
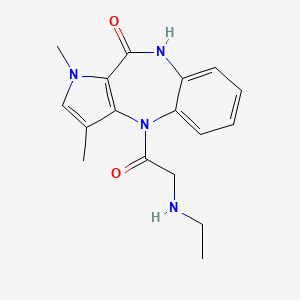
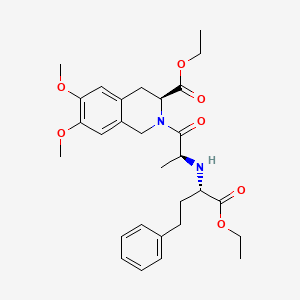
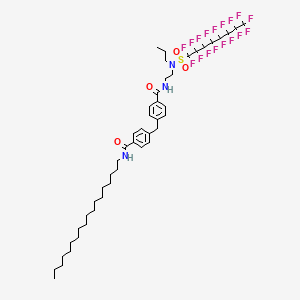
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
